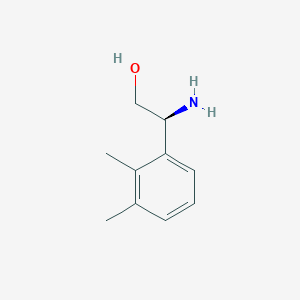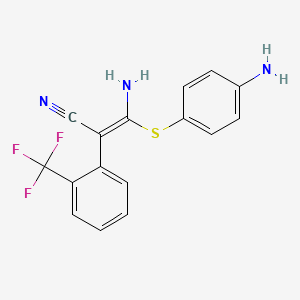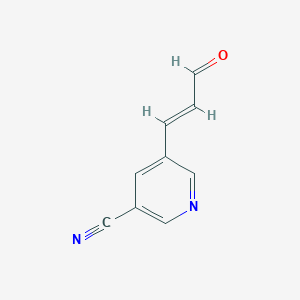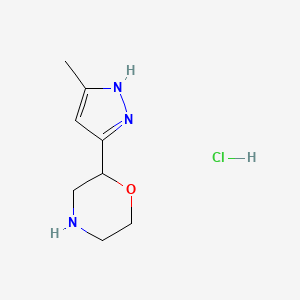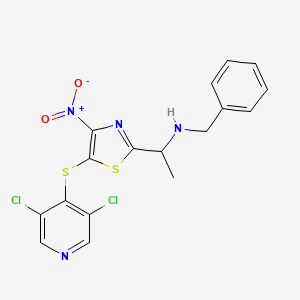
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxypicolinic acid with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ethoxycarbonyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-6-(ethoxycarbonyl)picolinic acid.
Reduction: Formation of 6-(ethoxycarbonyl)-4-hydroxypicolinic alcohol.
Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Ethoxycarbonyl)-4-hydroxypicolinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ethoxycarbonyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxypicolinic acid: Lacks the ethoxycarbonyl group, making it less lipophilic.
6-Carboxy-4-hydroxypicolinic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.
6-Methoxycarbonyl-4-hydroxypicolinic acid: Features a methoxycarbonyl group, which may have different reactivity and properties.
Uniqueness
6-(Ethoxycarbonyl)-4-hydroxypicolinic acid is unique due to the presence of both the ethoxycarbonyl and hydroxyl groups, which confer distinct chemical and physical properties. These functional groups allow for diverse chemical modifications and interactions, making it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C9H9NO5 |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
6-ethoxycarbonyl-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5/c1-2-15-9(14)7-4-5(11)3-6(10-7)8(12)13/h3-4H,2H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
PNLINSMXICBOFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


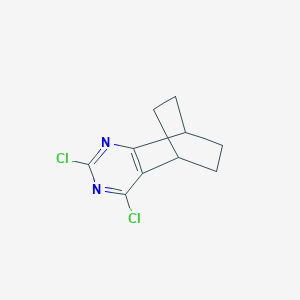
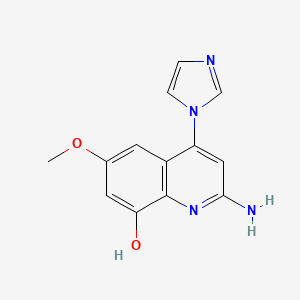



![6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
